molecular formula C16H32N4O2 B5666735 (2-{4-[(diethylamino)acetyl]-1-piperazinyl}-2-oxoethyl)diethylamine

(2-{4-[(diethylamino)acetyl]-1-piperazinyl}-2-oxoethyl)diethylamine

Cat. No. B5666735
M. Wt: 312.45 g/mol
InChI Key: ZCFCGNGILAVAOX-UHFFFAOYSA-N
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Description

The compound under discussion is a multifaceted molecule that belongs to the class of piperazines with potential interest in the field of chemistry due to its unique structural features and potential for various chemical reactions and properties. While specific research directly on this compound is scarce, insights can be drawn from studies on similar compounds to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step reactions, including the formation of key intermediates. For example, derivatives similar to the compound have been synthesized through reactions involving diethylamine or piperazine with diethyl maleate, followed by cyclization or addition reactions to introduce specific functional groups (Dutta & Foye, 1990). This method highlights the versatility of piperazine compounds to undergo various chemical modifications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their cyclic nature, with the possibility of introducing various substituents that significantly affect their chemical behavior and interactions. The presence of the diethylamino and oxoethyl groups in the compound suggests a complex molecular geometry that could influence its reactivity and physical properties. X-ray diffraction studies, as done for related compounds, provide valuable insights into their molecular conformation and structural characteristics (Kulkarni et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives are known for their reactivity towards various chemical reactions, including cyclocondensations, and their ability to form stable complexes with metals. For instance, reactions involving diethylamine have led to the formation of complex structures with significant biological activity (Kulkarni et al., 2013). This reactivity is crucial for the synthesis of compounds with desired chemical properties and potential applications in various fields.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, studies on related compounds have shown that modifications in the piperazine ring can significantly affect their thermal stability and solubility, which are critical factors for their practical application (Verma & Singh, 2015).

properties

IUPAC Name

2-(diethylamino)-1-[4-[2-(diethylamino)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O2/c1-5-17(6-2)13-15(21)19-9-11-20(12-10-19)16(22)14-18(7-3)8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFCGNGILAVAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCN(CC1)C(=O)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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